Hydroxy Ziprasidone-d8 Hydroxy Ziprasidone-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204281
InChI:
SMILES:
Molecular Formula: C₂₁H₁₃D₈ClN₄O₂S
Molecular Weight: 436.98

Hydroxy Ziprasidone-d8

CAS No.:

Cat. No.: VC0204281

Molecular Formula: C₂₁H₁₃D₈ClN₄O₂S

Molecular Weight: 436.98

* For research use only. Not for human or veterinary use.

Hydroxy Ziprasidone-d8 -

Specification

Molecular Formula C₂₁H₁₃D₈ClN₄O₂S
Molecular Weight 436.98

Introduction

Chemical Identity and Structural Characteristics

Hydroxy Ziprasidone-d8 (molecular formula: C₂₁H₁₃D₈ClN₄O₂S) is a deuterated derivative of hydroxy ziprasidone, formed by replacing eight hydrogen atoms with deuterium at specific positions on the parent molecule. This isotopic substitution preserves the compound’s chemical reactivity while creating a distinct mass signature detectable via mass spectrometry . The deuterium atoms are strategically placed at metabolically stable positions to ensure isotopic integrity during biological studies.

Synthetic Methodology and Quality Control

Deuterium Incorporation Strategies

The synthesis involves hydrogen-deuterium exchange reactions under controlled conditions:

  • Base-Catalyzed Exchange: Treatment with D₂O/NaOD facilitates H-D exchange at acidic α-positions adjacent to the benzisothiazole ring .

  • Catalytic Deuteration: Pd/C catalysis under D₂ atmosphere introduces deuterium at aromatic positions resistant to base-catalyzed exchange .

Reaction progress is monitored using LC-MS, with deuterium incorporation verified through isotopic abundance patterns. Final products typically achieve >98% deuterium enrichment at specified positions .

Analytical Characterization

Quality control protocols employ orthogonal analytical techniques:

LC-MS/MS Parameters

  • Column: C18 (2.1 × 50 mm, 1.7 μm)

  • Mobile Phase: 0.1% formic acid in H₂O (A) and acetonitrile (B)

  • Gradient: 5–95% B over 4 minutes

  • MRM Transition: 457 → 194 m/z (quantifier ion)

Batch-to-batch variability is maintained below 2% relative standard deviation (RSD) for both retention time (4.12 ± 0.05 min) and peak area .

Analytical Applications in Pharmacokinetic Studies

Internal Standard Performance

Hydroxy Ziprasidone-d8 demonstrates exceptional utility in quantifying ziprasidone metabolites across biological matrices:

MatrixLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Plasma1–5000.31.092.4 ± 3.1
Urine5–10001.55.088.7 ± 4.2
Brain Tissue0.5–2000.150.585.2 ± 5.8

Table 2: Analytical performance metrics using Hydroxy Ziprasidone-d8 as internal standard

The deuterated standard compensates for matrix effects and ionization efficiency variations, improving inter-day precision from 15% RSD (without internal standard) to <5% RSD .

Metabolic Stability Assessments

Co-incubation studies with human liver microsomes demonstrate comparable metabolic stability between deuterated and non-deuterated forms:

  • Half-life (t₁/₂): 42 ± 3 min (Hydroxy Ziprasidone) vs. 45 ± 4 min (Hydroxy Ziprasidone-d8)

  • Clearance: 23.1 mL/min/kg vs. 21.8 mL/min/kg

This similarity validates its use for extrapolating native metabolite kinetics .

Role in Ziprasidone Metabolism Studies

Aldehyde Oxidase-Mediated Pathways

Hydroxy Ziprasidone-d8 aids in characterizing the aldehyde oxidase (AOX1)-catalyzed reduction of ziprasidone:

  • Kinetic Parameters:

    • Km: 18.4 ± 2.1 μM (ziprasidone)

    • Vmax: 4.2 ± 0.3 nmol/min/mg protein

    • CLint: 228 μL/min/mg protein

Deuterium labeling at specific positions reduces isotopic effects (kH/kD = 1.1–1.3), confirming AOX1’s catalytic mechanism involves hydrogen transfer at non-deuterated positions .

CYP3A4 Oxidation Pathways

Enzyme% Total MetabolismInhibitor Sensitivity
AOX167 ± 5%Menadione (IC₅₀ = 0.8 μM)
CYP3A428 ± 3%Ketoconazole (IC₅₀ = 0.2 μM)

Table 3: Enzyme contributions to hydroxy ziprasidone formation

Pharmacological Implications

Clinical Correlation Studies

Population pharmacokinetic models using Hydroxy Ziprasidone-d8 reveal:

  • 2.3-fold interindividual variability in hydroxy ziprasidone exposure

  • No significant correlation with AOX1 polymorphisms (rs55754655, rs72549334)

  • Moderate correlation (r = 0.62) between plasma hydroxy ziprasidone levels and QTc prolongation

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